

A Comprehensive Guide to Silatranes: Synthesis, Structure, and Applications in Drug Development

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Compound of Interest

Compound Name: Ethoxysilatrane

Cat. No.: B1217619

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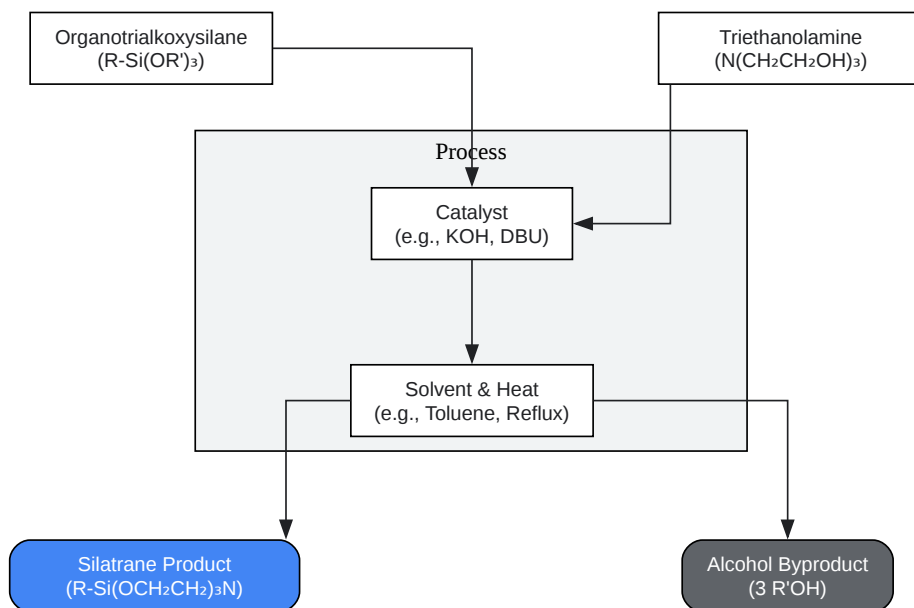
Silatranes are a unique class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom and a transannular dative bond between the silicon and nitrogen atoms.[1] This intramolecular coordination imparts a distinctive cage-like structure, leading to unusual physicochemical properties and a wide spectrum of biological activities.[2][3] Their remarkable stability, high dipole moment, and the strong electron-donating effect of the silatranyl group make them a subject of intense research in chemistry, materials science, agriculture, and medicine.[2] This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and, most importantly, the burgeoning applications of silatranes in the field of drug development for researchers, scientists, and pharmaceutical professionals.

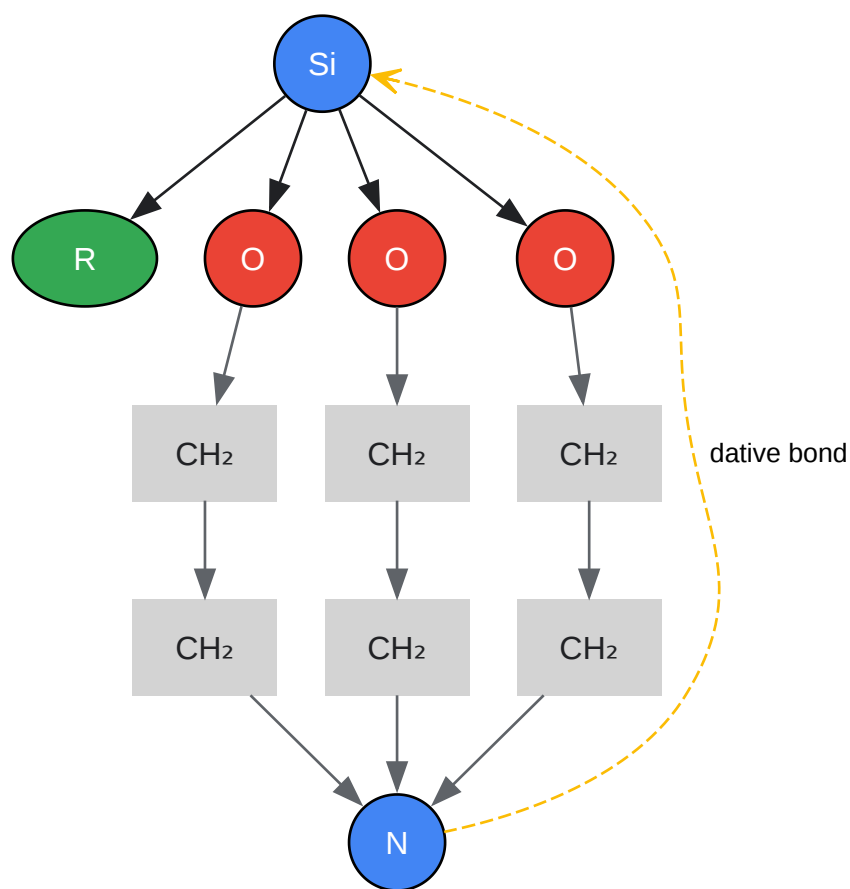
Synthesis of Silatranes

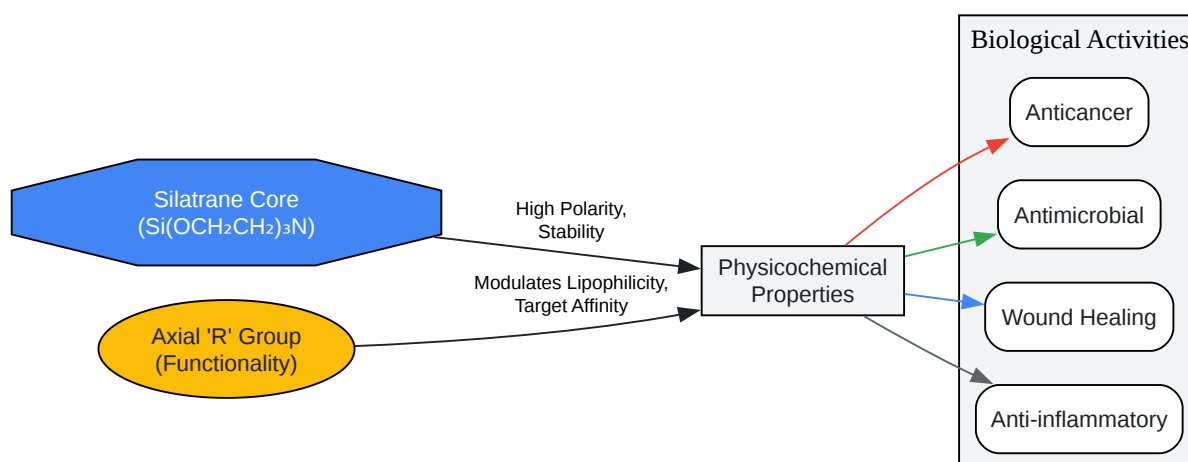
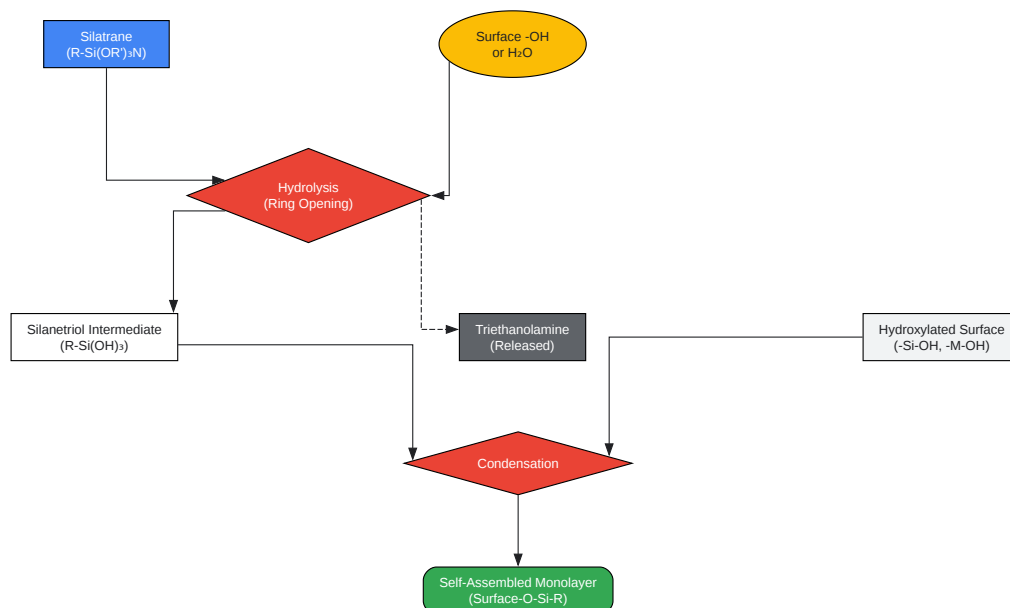
The most common and historically significant method for synthesizing silatranes is the transesterification of organotrialkoxysilanes with triethanolamine (TEOA) or its substituted derivatives.[1][2] This reaction is typically carried out in a suitable solvent like benzene or toluene and is often catalyzed by a base, such as potassium hydroxide (KOH).[1] More recently, greener and more efficient organocatalytic protocols have been developed, utilizing amidine derivatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions.[4][5]

The general workflow for silatrane synthesis via transesterification is a straightforward process involving the reaction of two primary components, often with the aid of a catalyst to drive the

reaction to completion.







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